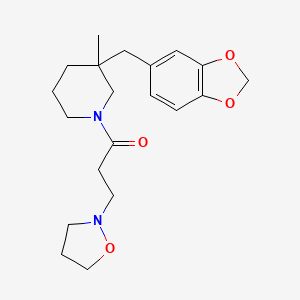![molecular formula C19H22N6O B5622452 2-{1-(2,3-dihydro-1H-inden-4-yl)-5-[1-(1H-pyrazol-1-yl)propyl]-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B5622452.png)
2-{1-(2,3-dihydro-1H-inden-4-yl)-5-[1-(1H-pyrazol-1-yl)propyl]-1H-1,2,4-triazol-3-yl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves the reaction of triazole or pyrazole derivatives with acetyl chloride or other acylating agents in solvents like dry benzene, followed by cyclization with hydrazine hydrate. These methods result in the formation of a variety of substituted phenyl triazolylacetamides and pyrazolylacetamides characterized by NMR and IR spectroscopy (Panchal & Patel, 2011).
Molecular Structure Analysis
The crystal and molecular structures of related compounds have been determined through single-crystal X-ray diffraction, showcasing diverse geometries, including monoclinic systems and various hydrogen bonding interactions (Şahin et al., 2011; Kariuki et al., 2021).
Chemical Reactions and Properties
Reactivity studies often explore the formation of coordination complexes, highlighting the role of hydrogen bonding in self-assembly processes. For instance, pyrazole-acetamide derivatives can form complexes with Co(II) and Cu(II) ions, exhibiting significant antioxidant activity (Chkirate et al., 2019).
Physical Properties Analysis
The physical properties of similar compounds, including melting points, solubility, and crystallinity, can be determined through spectroscopic methods and thermal analyses. These studies often reveal the stability and phase behavior of the compounds under different conditions.
Chemical Properties Analysis
Chemical properties, such as acidity/basicity, reactivity towards various reagents, and electrochemical behavior, are typically assessed through experimental and theoretical studies. Compounds like triazolylacetamides and pyrazolylacetamides have been evaluated for their potential biological activities, including antimicrobial and anti-inflammatory effects (Narayana et al., 2016).
Propriétés
IUPAC Name |
2-[1-(2,3-dihydro-1H-inden-4-yl)-5-(1-pyrazol-1-ylpropyl)-1,2,4-triazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c1-2-15(24-11-5-10-21-24)19-22-18(12-17(20)26)23-25(19)16-9-4-7-13-6-3-8-14(13)16/h4-5,7,9-11,15H,2-3,6,8,12H2,1H3,(H2,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXHHJXXJCNSTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC(=NN1C2=CC=CC3=C2CCC3)CC(=O)N)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-(2,3-dihydro-1H-inden-4-yl)-5-[1-(1H-pyrazol-1-yl)propyl]-1H-1,2,4-triazol-3-yl}acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[8-(1,1-dimethylpropyl)-1-oxa-4-azaspiro[4.5]decane-3,3-diyl]dimethanol](/img/structure/B5622392.png)



![3-{[benzyl(methyl)amino]methyl}-6-fluoro-2-methyl-4-quinolinol](/img/structure/B5622416.png)
![9-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5622427.png)
![3-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5622434.png)
![2-methyl-9-[(2'-methylbiphenyl-3-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5622435.png)
![(2-methoxyphenyl)[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]formamide](/img/structure/B5622443.png)
![3,5-dichloro-N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-4-methylbenzamide](/img/structure/B5622455.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-(2-methyl-1H-benzimidazol-5-yl)acetamide](/img/structure/B5622463.png)
![2-ethyl-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]isonicotinamide](/img/structure/B5622473.png)
![N-(3-chloro-4-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5622479.png)